molecular formula C36H49Cl3N6O6S B1252045 Fasitibant chloride

Fasitibant chloride

Cat. No.: B1252045
M. Wt: 800.2 g/mol
InChI Key: ZNHJDJYKDVGQSH-JMAPEOGHSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Fasitibant chloride is synthesized through a series of chemical reactions involving the coupling of specific intermediates. The synthetic route typically involves the formation of a quinoline derivative, followed by sulfonation and subsequent coupling with a piperazine derivative . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. The process also involves rigorous quality control measures to ensure the consistency and safety of the final product .

Scientific Research Applications

Mechanism of Action

Fasitibant chloride exerts its effects by selectively binding to the bradykinin B2 receptor, thereby blocking the action of bradykinin, a peptide involved in inflammatory processes. This inhibition reduces the release of inflammatory mediators such as prostaglandins and cytokines, leading to decreased inflammation and pain. The molecular targets and pathways involved include the bradykinin B2 receptor and downstream signaling pathways that mediate inflammatory responses.

Comparison with Similar Compounds

Fasitibant chloride is compared with other bradykinin B2 receptor antagonists, such as:

Uniqueness

This compound is unique in its high selectivity and potency as a bradykinin B2 receptor antagonist. It has demonstrated superior efficacy in reducing joint pain and inflammation in various experimental models compared to other similar compounds.

Properties

Molecular Formula

C36H49Cl3N6O6S

Molecular Weight

800.2 g/mol

IUPAC Name

[(4S)-4-amino-5-[4-[4-[[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylamino]oxane-4-carbonyl]piperazin-1-yl]-5-oxopentyl]-trimethylazanium;chloride

InChI

InChI=1S/C36H49Cl2N6O6S.ClH/c1-24-22-25(2)40-33-26(24)8-6-10-30(33)50-23-27-28(37)11-12-31(32(27)38)51(47,48)41-36(13-20-49-21-14-36)35(46)43-17-15-42(16-18-43)34(45)29(39)9-7-19-44(3,4)5;/h6,8,10-12,22,29,41H,7,9,13-21,23,39H2,1-5H3;1H/q+1;/p-1/t29-;/m0./s1

InChI Key

ZNHJDJYKDVGQSH-JMAPEOGHSA-M

Isomeric SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)[C@H](CCC[N+](C)(C)C)N)Cl)C.[Cl-]

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)C(CCC[N+](C)(C)C)N)Cl)C.[Cl-]

Synonyms

(4-amino-5-(4-(4-(2,4-dichloro-3-(2,4-dimethyl-8-quinolyloxymethyl)phenylsulfonamido)tetrahydro-2H-4-pyranoylcarbonyl)piperazino)-5-oxopentyl)(trimethyl)ammonium
fasitibant
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Origin of Product

United States

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